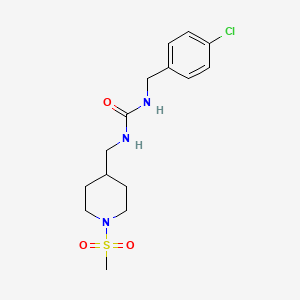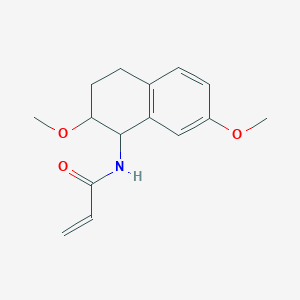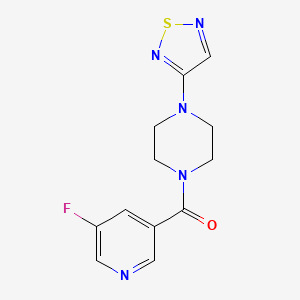![molecular formula C13H13N3O4 B2814147 2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid CAS No. 2287274-62-6](/img/structure/B2814147.png)
2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid, also known as PACAP-27, is a neuropeptide that was first isolated from ovine hypothalamus. PACAP-27 has been found to have a wide range of biological activities, including neuroprotection, vasodilation, and immunomodulation.
Mecanismo De Acción
2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid binds to three different G protein-coupled receptors: PAC1, VPAC1, and VPAC2. Activation of these receptors leads to the activation of adenylate cyclase, which in turn increases intracellular cAMP levels. The increase in cAMP levels leads to the activation of protein kinase A (PKA) and other downstream signaling pathways, resulting in the various biological effects of 2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid.
Biochemical and Physiological Effects:
2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid has been found to have numerous biochemical and physiological effects. It has been shown to increase cerebral blood flow, reduce oxidative stress, and inhibit apoptosis. 2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. In addition, 2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid has been found to have immunomodulatory effects, regulating the function of immune cells such as T cells and B cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid in lab experiments is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for neurological disorders. However, one limitation is its stability, as it is susceptible to degradation by proteases.
Direcciones Futuras
Future research on 2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid could focus on its potential as a therapeutic agent for autoimmune diseases and inflammatory disorders. It could also explore the use of 2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid in combination with other drugs for the treatment of neurological disorders. Additionally, further research could investigate the potential use of 2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid as a diagnostic tool for various diseases.
Métodos De Síntesis
2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves coupling the amino acids in the desired sequence using a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC), and a base, such as N-methylmorpholine (NMM). The final product is purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid has been extensively studied for its neuroprotective effects in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. It has also been found to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune diseases and inflammatory disorders.
Propiedades
IUPAC Name |
2-[5-(phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-12(18)8-16-11(6-7-14-16)15-13(19)20-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJAASGBIYNKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=NN2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B2814064.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-chlorobenzamide](/img/structure/B2814065.png)

![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814067.png)
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2814070.png)
![ethyl 6-methyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2814071.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B2814073.png)


![5-[(4-Fluorophenyl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B2814079.png)
![3-Bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2814080.png)


![5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2814087.png)